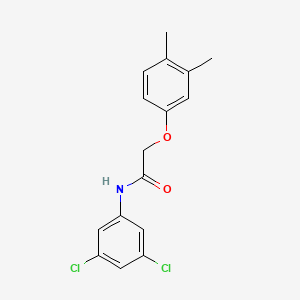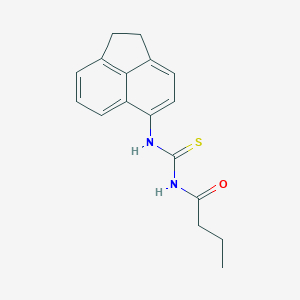![molecular formula C21H27N3O B5861987 N-[3-(4-methylpiperazin-1-yl)propyl]biphenyl-4-carboxamide](/img/structure/B5861987.png)
N-[3-(4-methylpiperazin-1-yl)propyl]biphenyl-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(4-methylpiperazin-1-yl)propyl]biphenyl-4-carboxamide is a synthetic organic compound that belongs to the class of biphenyl carboxamides. This compound is characterized by the presence of a biphenyl group attached to a carboxamide moiety, which is further linked to a propyl chain containing a methylpiperazine group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-methylpiperazin-1-yl)propyl]biphenyl-4-carboxamide typically involves the following steps:
Formation of the Biphenyl Carboxylic Acid: The biphenyl carboxylic acid is synthesized through a Friedel-Crafts acylation reaction, where biphenyl is reacted with a suitable acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Amidation Reaction: The biphenyl carboxylic acid is then converted to its corresponding acid chloride using reagents like thionyl chloride or oxalyl chloride. The acid chloride is subsequently reacted with 3-(4-methylpiperazin-1-yl)propylamine to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Common techniques include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N-[3-(4-methylpiperazin-1-yl)propyl]biphenyl-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with modified piperazine rings.
科学的研究の応用
N-[3-(4-methylpiperazin-1-yl)propyl]biphenyl-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of N-[3-(4-methylpiperazin-1-yl)propyl]biphenyl-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and biological context.
類似化合物との比較
Similar Compounds
- 3-(4-Methylpiperazin-1-yl)propanoic acid
- 3-(4-Methylpiperazin-1-yl)propan-1-amine
- 4-Methyl-1-piperazinepropanol
Uniqueness
N-[3-(4-methylpiperazin-1-yl)propyl]biphenyl-4-carboxamide is unique due to its biphenyl carboxamide structure, which imparts distinct physicochemical properties and biological activities. Compared to similar compounds, it offers enhanced stability, specific binding affinity to molecular targets, and potential for diverse applications in research and industry.
特性
IUPAC Name |
N-[3-(4-methylpiperazin-1-yl)propyl]-4-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O/c1-23-14-16-24(17-15-23)13-5-12-22-21(25)20-10-8-19(9-11-20)18-6-3-2-4-7-18/h2-4,6-11H,5,12-17H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFHPVHCKERPZAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[4-[4-(4-methylbenzoyl)piperazin-1-yl]sulfonylphenyl]acetamide](/img/structure/B5861910.png)

![N'-[(E)-{3-methoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}methylidene]-2-(4-nitrophenoxy)acetohydrazide](/img/structure/B5861923.png)





![5-[(2-fluorobenzyl)sulfanyl]-1-phenyl-1H-tetrazole](/img/structure/B5861959.png)


![2,6-dimethylbenzo-1,4-quinone 4-[O-(3-nitrobenzoyl)oxime]](/img/structure/B5861988.png)
![N-[(E)-1-(furan-2-yl)-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]thiophene-2-carboxamide](/img/structure/B5861993.png)

